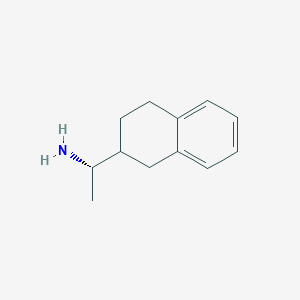
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine is an organic compound with the molecular formula C10H21NO. This compound features a tetrahydropyran ring substituted with an isopropyl group and an ethanamine side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-isopropyltetrahydro-2H-pyran-4-one with ethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of biological pathways. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-one: Contains a ketone group instead of an amine.
2-Isopropyltetrahydro-2H-pyran-4-amine: Lacks the ethanamine side chain.
Uniqueness
1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine is unique due to its combination of a tetrahydropyran ring with an isopropyl group and an ethanamine side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthetic chemistry and pharmaceuticals.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-(2-propan-2-yloxan-4-yl)ethanamine |
InChI |
InChI=1S/C10H21NO/c1-7(2)10-6-9(8(3)11)4-5-12-10/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
HPZNDLHTGAZIOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(CCO1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


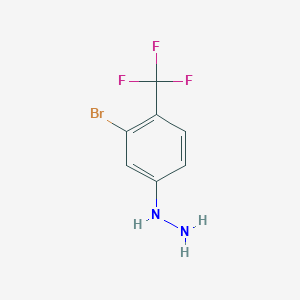

![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)
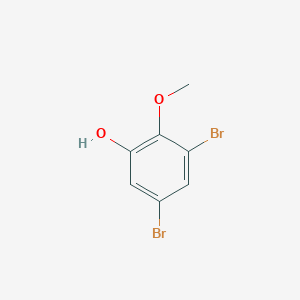
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)

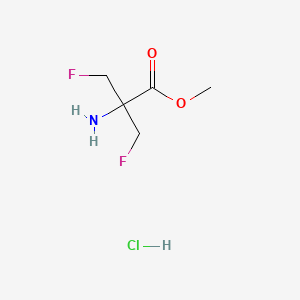

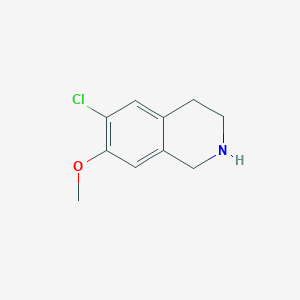
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
